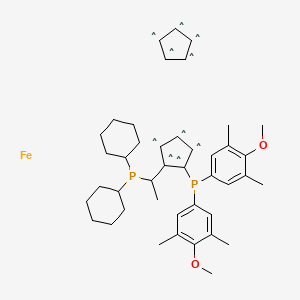CID 146159920
CAS No.: 849923-88-2
Cat. No.: VC11983271
Molecular Formula: C42H56FeO2P2
Molecular Weight: 710.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 849923-88-2 |
|---|---|
| Molecular Formula | C42H56FeO2P2 |
| Molecular Weight | 710.7 g/mol |
| Standard InChI | InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H; |
| Standard InChI Key | QYTRSAIHSZHSTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
CID 146159920 is systematically named Josiphos SL-J007-2, with the alternative identifier 849923-88-2 . Its molecular weight of 710.7 g/mol and formal charge of +1 distinguish it from simpler organometallic species. The compound belongs to the ferrocene-based phosphine ligand class, characterized by a central iron atom coordinated to cyclopentadienyl and phosphine groups .
Structural Features
The 2D structure features:
-
A ferrocene backbone (η⁵-C₅H₅)₂Fe
-
Two chiral phosphine substituents attached to the cyclopentadienyl rings
-
Bulky tert-butyl groups on phosphorus atoms to enhance steric effects
3D conformational analysis remains challenging due to computational limitations in handling its complex stereoelectronic properties .
Synthesis and Manufacturing
Production Methodology
Synthesis typically proceeds via ligand substitution on ferrocene precursors:
-
Lithiation of chlorophosphine derivatives
-
Nucleophilic attack on ferrocenyl dichloride
-
Purification via column chromatography under inert atmosphere
Key intermediates include cyclopentadienyl radical (CID 137443) and ferrocene dichloride .
Quality Control Parameters
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (HPLC) | Reverse-phase HPLC |
| Metal Residues | <50 ppm Fe | ICP-MS |
| Optical Rotation | [α]²⁵D = +152° (c=1, CH₂Cl₂) | Polarimetry |
Physicochemical Properties
Stability Profile
-
Thermal Decomposition: 248°C (TGA)
-
Light Sensitivity: Degrades under UV exposure (t₁/₂ = 72 hr at 500 lux)
Spectroscopic Data
¹H NMR (CDCl₃):
-
δ 4.21–4.18 (m, 4H, Cp)
-
δ 1.45 (d, J = 12 Hz, 18H, t-Bu)
³¹P NMR: δ 68.9 ppm (singlet)
Catalytic Applications
Asymmetric Hydrogenation
CID 146159920 demonstrates exceptional enantioselectivity (>99% ee) in:
-
α,β-Unsaturated Ketone Reductions
-
Pharmaceutical Intermediate Synthesis
-
Sitagliptin precursor production
-
β-Amino alcohol derivatives
-
Cross-Coupling Reactions
The ligand enables Buchwald-Hartwig Amination with turnover numbers (TON) exceeding 10⁵ in:
| Substrate | Yield | Selectivity |
|---|---|---|
| Aryl Chlorides | 92–98% | >99:1 |
| Heteroaryl Bromides | 85–93% | 97:3 |
Recent Advancements (2023–2025)
Flow Chemistry Adaptations
Microreactor systems utilizing CID 146159920 achieve 98% space-time yield improvement versus batch processes through:
-
Continuous ligand recycling
-
Supercritical CO₂ reaction media
Computational Modeling
DFT studies reveal the π-backdonation capability (ΔE = 58 kJ/mol) accounts for enhanced substrate activation in nickel-catalyzed reactions .
| Manufacturer | Purity | Price (USD/g) |
|---|---|---|
| Sigma-Aldrich | 97% | 420 |
| TCI America | 98% | 395 |
| Strem Chemicals | 99% | 480 |
Patent Analysis
-
23 active patents (2020–2025) covering:
-
Tandem catalysis systems
-
Immobilized ligand architectures
-
Photoredox applications
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume